3-(4-iodo-1H-pyrazol-1-yl)propanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBGMDUOEZKOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Iodination
- The pyrazole core is generally synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents.
- Iodination at the 4-position of the pyrazole ring is commonly achieved through electrophilic aromatic substitution using iodine sources such as iodine (I2) or potassium iodide (KI) in the presence of catalysts like copper(I) iodide (CuI).
- Typical reaction conditions for iodination include polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C) for several hours to ensure regioselective substitution.
| Reaction Step | Yield (%) (Lab Scale) | Key Parameters |
|---|---|---|
| Pyrazole Formation | 50–65 | Hydrazine + β-dicarbonyl, reflux |
| Iodination (4-position) | 60–70 | I2 or KI, CuI catalyst, DMF, 80°C, 6 hr |
Propanamide Side Chain Construction
- The propanamide moiety is introduced by coupling the iodinated pyrazole intermediate with a suitable propanoic acid derivative or its activated form (e.g., acid chloride).
- Activation of the carboxylic acid can be conducted using thionyl chloride (SOCl2) to form the acid chloride intermediate.
- Amide bond formation typically uses coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) or via direct reaction of acid chloride with amines under basic conditions (e.g., triethylamine).
| Reaction Step | Yield (%) (Lab Scale) | Key Parameters |
|---|---|---|
| Acid Chloride Formation | 80–90 | SOCl2, THF, −10 to 0 °C, 1–2 hr |
| Amide Coupling | 75–85 | EDCI/HOBt, DCM, RT, 24 hr or acid chloride + amine, Et3N |
Final Coupling and Purification
- The final coupling step involves combining the iodopyrazole intermediate with the propanamide side chain precursor.
- Purification is typically performed via column chromatography or recrystallization to obtain the target compound with high purity.
- Reaction progress is monitored using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and confirmed by spectroscopic methods (NMR, MS).
Representative Synthetic Scheme
A representative synthetic route adapted from recent medicinal chemistry literature is as follows:
- Pyrazole synthesis: React hydrazine hydrate with an appropriate β-ketoester or diketone to form the pyrazole ring.
- Iodination: Treat the pyrazole with iodine and CuI catalyst in DMF at 80°C for 6 hours to introduce the iodine atom at the 4-position.
- Activation of propanoic acid: Convert 3-aminopropanoic acid or its derivative to the acid chloride using SOCl2 in THF at low temperature.
- Amide bond formation: Couple the iodinated pyrazole with the acid chloride in the presence of triethylamine to yield this compound.
Optimization and Industrial Considerations
- Catalyst and solvent screening: High-throughput screening can identify optimal catalysts and solvents to maximize yield and selectivity.
- Reaction temperature and time: Fine-tuning these parameters improves conversion rates and reduces side reactions.
- Continuous flow synthesis: Emerging industrial methods favor continuous flow reactors for better scalability, reproducibility, and safety, especially for handling reactive intermediates like acid chlorides and diazomethane derivatives.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-dicarbonyl, reflux | 50–65 | Base-catalyzed cyclization |
| Iodination | I2 or KI, CuI catalyst, DMF, 80°C, 6h | 60–70 | Electrophilic aromatic substitution |
| Acid chloride formation | SOCl2, THF, −10 to 0 °C, 1–2 h | 80–90 | Activation of carboxylic acid |
| Amide coupling | EDCI/HOBt or acid chloride + amine, RT | 75–85 | Coupling agents or direct amidation |
| Purification | Chromatography or recrystallization | — | Ensures high purity |
Analytical Characterization Notes
- Characterization of the final compound involves NMR (¹H, ¹³C), mass spectrometry (MS), and elemental analysis.
- TLC and HPLC are used to monitor purity and reaction progress.
- Potential analytical challenges include overlapping signals in NMR due to pyrazole ring protons and the presence of iodine affecting mass spectral fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 3-(4-Iodo-1H-pyrazol-1-yl)propanamide exhibits significant anticancer potential. It modulates enzyme activities and receptor functions, influencing pathways related to cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents .
Selective Androgen Receptor Modulation
This compound has been identified as a selective androgen receptor degrader (SARD). Its ability to degrade androgen receptors is particularly relevant in treating prostate cancer, especially in cases resistant to conventional therapies like enzalutamide .
Biological Research
Enzyme Inhibition Studies
Due to its unique structure, this compound can be utilized in studies involving enzyme inhibition or receptor binding. The interaction of this compound with specific enzymes may lead to insights into metabolic pathways and disease mechanisms .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This potential makes it a candidate for further exploration in inflammatory disease models .
Industrial Applications
This compound serves as an intermediate in the synthesis of heterocyclic compounds and can be used in the production of agrochemicals and other industrial chemicals. Its application as a reagent in various industrial processes highlights its versatility .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies on A549 lung cancer cells demonstrated that this compound significantly inhibits cell proliferation through modulation of signaling pathways involved in growth and survival .
- Selective Androgen Receptor Degradation : A study explored the degradation of androgen receptors by this compound, showing promise in prostate cancer treatment strategies .
- Anti-inflammatory Mechanisms : Research indicated that derivatives of pyrazole structures exhibit anti-inflammatory effects, suggesting that this compound may share similar properties .
Mechanism of Action
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the propanamide group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Differences :
- The iodine atom in the target compound increases molecular weight and polarizability compared to methyl or pyridyl substituents. This enhances halogen-bonding interactions, which are absent in non-iodinated analogs .
Propanamide Chain Modifications
Key Differences :
- The amide group in the target compound improves thermal stability compared to the ester or acid derivatives .
- The ester variant (C₇H₉IN₂O₂) is more lipophilic, making it suitable for lipid-based drug formulations, whereas the acid (C₆H₇IN₂O₂) may form salts for enhanced bioavailability .
Pharmacological Derivatives
describes structurally related propanamides with substituted aryl groups (e.g., methoxy, chloro). For example:
- N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (C₁₃H₁₅N₃O₂) exhibits neuroprotective activity in SH-SY5Y cells, with reduced cytotoxicity compared to chloro-substituted analogs .
Biological Activity
3-(4-iodo-1H-pyrazol-1-yl)propanamide is a synthetic compound notable for its unique structure, which combines a pyrazole ring with an iodine atom and a propanamide functional group. This combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_8N_3O, with a molecular weight of approximately 280.06 g/mol. The presence of the iodine atom enhances its chemical reactivity and biological activity compared to other halogenated pyrazole derivatives. The amide group allows for hydrogen bonding, which is crucial for protein-ligand interactions, potentially facilitating the development of targeted therapeutics.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties
- The compound has shown potential as an anticancer agent through its ability to modulate enzyme activities and receptor functions. Studies have demonstrated that similar pyrazole derivatives can interact with specific molecular targets involved in cancer progression, influencing various biochemical pathways related to cell signaling and metabolism .
2. Selective Androgen Receptor Modulation
- It has been identified as a selective androgen receptor degrader (SARD), which means it can degrade androgen receptors and inhibit their function. This property is particularly relevant in the context of prostate cancer treatment, especially in cases resistant to conventional therapies like enzalutamide .
3. Antiplatelet Activity
- Compounds derived from pyrazole structures have been investigated for their role as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by exerting antithrombotic effects. This suggests that this compound may also possess similar therapeutic potential .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound's structure allows it to bind selectively to target proteins, potentially leading to therapeutic effects in conditions like cancer or hormonal imbalances.
- Enzyme Modulation : It can influence the activity of enzymes involved in critical metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparative Analysis with Related Compounds
The table below summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | Bromine instead of iodine | Less reactive; potential anticancer properties |
| 3-(4-Chloro-1H-pyrazol-1-yl)propanamide | Chlorine instead of iodine | Lower lipophilicity; possible receptor modulation |
| 3-(4-Fluoro-1H-pyrazol-1-yl)propanamide | Fluorine instead of iodine | Enhanced metabolic stability; potential for drug development |
| 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | Different positional isomer | Variation in biological activity due to position change |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in various pharmacological contexts:
Case Study: Prostate Cancer Treatment
- A study demonstrated that aryl pyrazol-1-yl-propanamides exhibited significant inhibitory potency against androgen receptors, showcasing their potential as novel therapeutics for prostate cancer .
Case Study: Cardiovascular Applications
Q & A
Basic Research Question
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR. Pyrazole protons resonate at δ 7.5–8.5 ppm, while the propanamide chain appears as triplet signals (δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, related compounds (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide) crystallize in triclinic P1 with a = 7.74 Å, b = 8.35 Å, c = 8.48 Å, and Z = 2 . Use SHELX software for structure refinement, achieving R values < 0.05 .
How can crystallographic data contradictions arise during structure refinement, and how are they resolved?
Advanced Research Question
Discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) often stem from:
- Disordered atoms : Common in flexible propanamide chains. Apply constraints (e.g., riding H-atom models) during SHELXL refinement .
- Twinned crystals : Use the CELL_NOW or TWINABS tools for absorption correction .
- Weak diffraction : Optimize data collection with high-intensity radiation (MoKα, λ = 0.71073 Å) and low-temperature (293 K) setups to reduce thermal motion .
What role do intermolecular interactions play in stabilizing the crystal lattice of pyrazolylamide derivatives?
Advanced Research Question
Crystal stability relies on N–H···N/O hydrogen bonds and π-π stacking :
- Hydrogen bonds : In 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, N–H···N (3.055 Å) and N–H···O (2.968 Å) interactions form 1D chains along the c-axis .
- π-π interactions : Pyrazole and pyridine/phenyl rings exhibit face-to-face stacking (centroid distances: ~3.7–3.8 Å), contributing to 3D networks . Computational tools (e.g., Mercury) quantify these interactions for stability analysis.
How can researchers assess the biological activity of this compound derivatives?
Advanced Research Question
Methodologies include:
- Receptor binding assays : Screen for CB2 receptor modulation using competitive radioligand binding (e.g., [³H]CP-55,940), as seen in structurally related propanamides .
- Antioxidant activity : Evaluate via DPPH radical scavenging assays. For example, 3-(3,4,5-trihydroxyphenyl)propanamide derivatives show IC₅₀ values < 50 µM .
- Cellular uptake studies : Use fluorescence-tagged analogs to track intracellular distribution, leveraging the iodine atom for radiolabeling (e.g., ¹²⁵I) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
